Tributyltin isocyanate

Catalog No.
S1916281
CAS No.
681-99-2
M.F
C13H27NOSn
M. Wt
332.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyltin isocyanate

CAS Number

681-99-2

Product Name

Tributyltin isocyanate

IUPAC Name

tributyl(isocyanato)stannane

Molecular Formula

C13H27NOSn

Molecular Weight

332.1 g/mol

InChI

InChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1

InChI Key

YGUNDMHXMXDGII-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)N=C=O

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N=C=O

Polyurethane Synthesis

Tributyltin Isocyanate possesses an isocyanate group (NCO), a chemical functionality commonly used in the production of polyurethanes. Isocyanates readily react with compounds containing hydroxyl (OH) groups to form urethane linkages, the backbone of polyurethanes []. Tributyltin Isocyanate, with its three butyl groups (C4H9) attached to the tin atom, might be explored as a precursor for specialty polyurethanes with unique properties due to the presence of the butyltin moiety. Research in this area could involve studying the reactivity of Tributyltin Isocyanate with various co-reactants and evaluating the resulting polymers for characteristics like thermal stability, mechanical strength, or biocompatibility.

Tributyltin isocyanate is an organotin compound characterized by the presence of three butyl groups attached to a tin atom and an isocyanate functional group. Its chemical formula is C${12}$H${21}$N${1}$O${1}$Sn, and it is typically a colorless to pale yellow liquid with a pungent odor. This compound is notable for its applications in organic synthesis, particularly in the formation of ureas and polyurethanes, due to its reactivity with various nucleophiles and its ability to act as a catalyst in polymerization reactions .

There is no current research available on the specific mechanism of action of TBT-I in biological systems.

TBT-I is likely to share some hazards associated with other organotin compounds. Tributyltin (TBT), the parent compound without the isocyanate group, is known to be an endocrine disruptor and is restricted in many countries due to its environmental impact.

  • Toxicity: Data not available, but caution is advised due to the organotin nature of the compound.
  • Flammability: Flash point of 110°C indicates flammability [].
  • Reactivity: May react with water or other protic solvents.

  • Formation of Ureas: It reacts with primary amines to produce urea derivatives, which are important in various industrial applications.
  • Polymerization: The compound can catalyze the formation of polyurethanes through its reaction with diols and polyols, leading to the creation of urethane linkages .
  • Cyclotrimerization: Tributyltin isocyanate can also engage in cyclotrimerization reactions, forming cyclic compounds that are valuable in materials science .

These reactions highlight the versatility of tributyltin isocyanate in synthetic organic chemistry.

Tributyltin isocyanate can be synthesized through several methods:

  • Direct Reaction: One common method involves the reaction of tributyltin chloride with potassium cyanate or sodium cyanate. This process typically requires controlled conditions to manage the exothermic nature of the reaction .
  • Isocyanate Formation: Another approach includes the reaction of tributyltin hydroxide with phosgene followed by treatment with an amine or alcohol to introduce the isocyanate functionality .

These methods emphasize the importance of careful handling and control during synthesis due to the potential hazards associated with both tributyltin compounds and isocyanates.

Unique FeaturesTributyltin chlorideOrganotinBiocide, antifouling agentKnown for high toxicity in marine environmentsMethyl isocyanateIsocyanateIntermediate in polyurethane productionHighly toxic; infamous for Bhopal disasterDiphenyltin oxideOrganotinCatalyst in polymer synthesisLess toxic than tributyltin compoundsTetra-n-butylammonium iodideQuaternary ammoniumPhase transfer catalystDifferent functional group; less reactive

Tributyltin isocyanate stands out due to its specific combination of organotin characteristics and reactivity associated with the isocyanate group, making it particularly useful as a catalyst in polymer chemistry while also posing significant health risks typical of organotin compounds.

Interaction studies involving tributyltin isocyanate focus on its reactivity with various nucleophiles and electrophiles. Notable interactions include:

  • Reactivity with Amines: The compound readily reacts with amines to form ureas, demonstrating its utility in organic synthesis.
  • Polymer Formation: Its interaction with diols leads to significant polymerization processes that are crucial for producing high-performance materials .

These studies underline the importance of understanding the reactivity profile of tributyltin isocyanate for safe handling and effective application.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

681-99-2

Dates

Modify: 2023-08-16

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